Chlorophyll A

Catalog No.
S645665
CAS No.
479-61-8
M.F
C55H72MgN4O5
M. Wt
893.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorophyll A

CAS Number

479-61-8

Product Name

Chlorophyll A

IUPAC Name

magnesium methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate

Molecular Formula

C55H72MgN4O5

Molecular Weight

893.5 g/mol

InChI

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1

InChI Key

ATNHDLDRLWWWCB-AENOIHSZSA-M

SMILES

Array

Synonyms

chlorophyll a, chlorophyll a2

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(C(C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

Isomeric SMILES

CCC1=C(C2=NC1=CC3=C(C4=C([C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)[O-])C)C.[Mg+2]

The exact mass of the compound Chlorophyll is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Chlorophyll. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chlorophyll A is the primary photosynthetic pigment characterized by a porphyrin ring with a central magnesium ion and a highly hydrophobic C20 phytol tail. As a procurement material, it is highly valued for its strong optical absorption in the blue (~430 nm) and red (~662 nm) spectra, its specific redox potential for electron transfer, and its strict hydrophobicity. Unlike crude botanical extracts, high-purity Chlorophyll A provides the batch-to-batch reproducibility required for high-precision fluorometric calibration, dye-sensitized solar cell (DSSC) photosensitization, and lipid-based formulation workflows . Its defined molecular structure ensures predictable energy level alignment and prevents the spectral interference commonly seen when utilizing mixed or degraded chlorophyll variants[1].

Substituting pure Chlorophyll A with Chlorophyll B, water-soluble Chlorophyllin, or crude plant extracts compromises both analytical precision and functional performance. Chlorophyll B features a formyl group instead of a methyl group at the C7 position, shifting its absorption spectrum and significantly lowering its molar extinction coefficient, which introduces severe quenching and spectral overlap errors in standard assays [1]. Furthermore, semi-synthetic Chlorophyllin lacks the phytol tail and magnesium core, rendering it water-soluble and incapable of anchoring into lipid membranes or mimicking natural photosystem electron transfer[2]. Crude extracts suffer from variable A/B ratios, leading to unpredictable energy gap alignments and high recombination rates in photovoltaic and advanced material applications.

Superior Molar Extinction Coefficient for High-Precision Fluorometry

Chlorophyll A exhibits a significantly higher molar extinction coefficient in the red region compared to Chlorophyll B. In standard organic solvents (e.g., ethanol or acetone), Chlorophyll A achieves an extinction coefficient of approximately 86,000 M-1 cm-1 at ~662 nm, whereas Chlorophyll B only reaches around 40,000 to 50,000 M-1 cm-1 at ~642 nm [1]. This superior absorptivity makes pure Chlorophyll A the mandatory primary standard for environmental water quality monitoring (e.g., EPA Method 445.0), where the presence of Chlorophyll B or pheophytin can cause spectral interference and underestimation of biomass[2].

Evidence DimensionMolar Extinction Coefficient (Red Region)
Target Compound Data~86,000 M-1 cm-1 at ~662 nm (Chlorophyll A)
Comparator Or Baseline~40,000 - 50,000 M-1 cm-1 at ~642 nm (Chlorophyll B)
Quantified Difference72-115% higher absorptivity for Chlorophyll A
ConditionsMeasured in organic solvents (e.g., ethanol/acetone) at respective red absorption maxima

Procuring pure Chlorophyll A is critical for establishing accurate calibration curves in regulatory water quality assays, where Chlorophyll B substitution leads to severe quantification errors.

Phytol Tail Retention for Liposomal and Nano-Micelle Integration

The structural integrity of Chlorophyll A, specifically its intact C20 phytol tail, dictates its processability in lipid-based drug delivery and biomimetic systems. Unlike Sodium Copper Chlorophyllin, which undergoes alkaline hydrolysis to cleave the phytol tail and replace the central magnesium with copper/sodium for water solubility, Chlorophyll A remains strictly hydrophobic[1]. This allows Chlorophyll A to be stably incorporated into lipid bilayers, liposomes, and Cremophor EL nano-micelles without leaching into the aqueous phase, maintaining its monomeric molecular organization and photophysical properties under dark storage[2].

Evidence DimensionLipid Membrane Anchoring / Solubility
Target Compound DataHighly hydrophobic, stable integration into lipid nanocarriers (intact C20 phytol tail)
Comparator Or BaselineWater-soluble, washes out of lipid phases (Sodium Copper Chlorophyllin)
Quantified DifferenceBinary transition from lipid-anchoring (Chl A) to aqueous-partitioning (Chlorophyllin)
ConditionsLiposomal and nano-micelle formulation workflows

Buyers developing liposomal theranostics or artificial photosynthetic membranes must select Chlorophyll A, as Chlorophyllin cannot anchor into lipid bilayers.

Photovoltaic Efficiency and Reproducibility in Dye-Sensitized Solar Cells (DSSCs)

In the fabrication of Dye-Sensitized Solar Cells (DSSCs), the purity of the photosensitizer directly impacts power conversion efficiency (PCE). While crude plant extracts (containing variable mixtures of Chlorophyll A, B, and degradation products) offer a low-cost baseline, they suffer from competitive light absorption and mismatched Lowest Unoccupied Molecular Orbital (LUMO) levels, leading to electron recombination[1]. Pure Chlorophyll A provides a distinct absorption peak at ~662 nm and optimal energy level alignment with the TiO2 conduction band, significantly improving the short-circuit current density (Jsc) and eliminating the batch-to-batch PCE variability caused by fluctuating A/B ratios in unpurified crude dye extracts [2].

Evidence DimensionPower Conversion Efficiency (PCE) Reliability
Target Compound DataDefined absorption peak (~662 nm) and uniform TiO2 binding
Comparator Or BaselineVariable A/B ratios and competitive absorption (Crude extracts)
Quantified DifferenceEliminates Jsc fluctuations and high recombination rates of mixed crude dyes
ConditionsTiO2-based Dye-Sensitized Solar Cells (DSSCs) under standard illumination

For reproducible photovoltaic manufacturing and research, pure Chlorophyll A prevents the severe efficiency losses and recombination issues inherent to crude natural dyes.

Regulatory Water Quality Calibration Standards

Due to its high molar extinction coefficient and specific absorption profile, pure Chlorophyll A is the required primary standard for calibrating fluorometers and spectrophotometers used in environmental monitoring. It ensures compliance with EPA Method 445.0 by preventing the spectral overlap and underestimation errors caused by Chlorophyll B or crude extract impurities [1].

Liposomal and Nanotheranostic Formulations

The intact C20 phytol tail of Chlorophyll A makes it the ideal candidate for integration into lipid bilayers, liposomes, and Cremophor EL nano-micelles. Unlike water-soluble Chlorophyllin, Chlorophyll A remains securely anchored in the hydrophobic core, enabling stable, dark-storage-compatible formulations for targeted delivery and photodynamic applications [2].

High-Reproducibility Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic research, pure Chlorophyll A serves as a reliable photosensitizer for TiO2-based DSSCs. By eliminating the competitive absorption and variable A/B ratios found in crude plant extracts, it provides a stable baseline for optimizing electron injection and minimizing recombination losses, facilitating the development of advanced biomimetic solar energy systems [3].

Physical Description

Waxy blue-black solid; [Merck Index]
Solid

XLogP3

11.7

Hydrogen Bond Acceptor Count

9

Exact Mass

892.5353131 Da

Monoisotopic Mass

892.5353131 Da

Heavy Atom Count

65

Melting Point

117 - 120 °C

UNII

PLU1CG1U91

Related CAS

18025-08-6

GHS Hazard Statements

Aggregated GHS information provided by 1289 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1289 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1287 of 1289 companies with hazard statement code(s):;
H304 (99.92%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Other CAS

479-61-8
1406-65-1

Wikipedia

Chlorophyll_a

General Manufacturing Information

Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)-: ACTIVE

Dates

Last modified: 08-15-2023

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